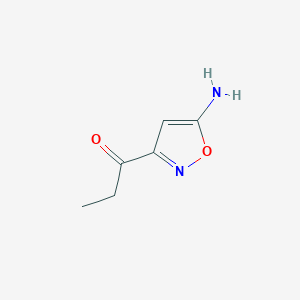![molecular formula C14H18N2OS B2365035 N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 2193937-12-9](/img/structure/B2365035.png)
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, commonly known as TMPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
TMPEP acts as a selective antagonist of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, TMPEP can modulate the activity of glutamate, which is a neurotransmitter that plays a key role in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
TMPEP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of glutamate, which can lead to changes in synaptic plasticity and neuronal excitability. TMPEP has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide.
Avantages Et Limitations Des Expériences En Laboratoire
TMPEP has a number of advantages for lab experiments. It is a selective antagonist of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, which makes it a useful tool for studying the role of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide in various biological processes. However, TMPEP also has some limitations. It is a chemical compound that may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on TMPEP. One area of research is the development of more selective N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide antagonists that can be used to study the role of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide in various biological processes. Another area of research is the development of TMPEP derivatives that have improved pharmacokinetic properties and can be used for therapeutic applications. Additionally, TMPEP could be further studied for its potential use in the treatment of addiction, anxiety disorders, and depression.
Méthodes De Synthèse
TMPEP can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-bromoacetophenone with thiomorpholine to form N-(2-bromoacetyl)thiomorpholine. This is followed by the reaction of N-(2-bromoacetyl)thiomorpholine with 2-(4-formylphenyl)prop-2-enoic acid to form TMPEP.
Applications De Recherche Scientifique
TMPEP has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. TMPEP has also been studied for its potential use in the treatment of addiction, anxiety disorders, and depression.
Propriétés
IUPAC Name |
N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-14(17)15-13-6-4-3-5-12(13)11-16-7-9-18-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPQXIUZSCOGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)



![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)

